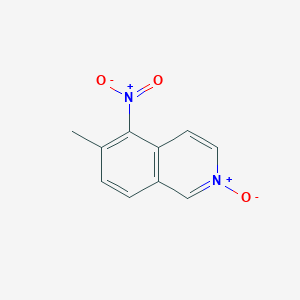
Isoquinoline, 6-methyl-5-nitro-, 2-oxide
Cat. No. B8798912
M. Wt: 204.18 g/mol
InChI Key: SJCNLOPXPBCMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09388165B2
Procedure details


6-Methyl-5-nitroquinoline (46.5 g, 0.228 mol) obtained in Step (3) was dissolved in 1,2-dichloroethane (1.8 L), added with POCl3 (107 mL, 1.14 mol) at room temperature, and refluxed for 7 hours or more. The reaction solution was cooled to room temperature and concentrated by distilling the solvent under reduced pressure. The concentrated solid was dissolved in dichloromethane, added with an ice water, and extracted with dichloromethane. The combined organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The concentrated solid was added with a mixed solution of ethyl acetate/hexane=1/1 (v/v), and stirred for 2 hours or more at room temperature. The solid thus obtained was filtered under reduced pressure, and washed with a mixed solution of ethyl acetate/hexane=1/1 (v/v). The filtered solid was dried with warm wind in an oven (40° C.) for over 3 hours or more to obtain the title compound (28 g, 55%).



Name
Yield
55%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([N+:13]([O-:15])=[O:14])=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N+:7]([O-])[CH:6]=[CH:5]2.O=P(Cl)(Cl)[Cl:18]>ClCCCl>[Cl:18][C:8]1[C:9]2[C:4](=[C:3]([N+:13]([O-:15])=[O:14])[C:2]([CH3:1])=[CH:11][CH:10]=2)[CH:5]=[CH:6][N:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
46.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=C2C=C[N+](=CC2=CC1)[O-])[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1.8 L
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Step Two
|
Name
|
|
|
Quantity
|
107 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 2 hours or more at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 7 hours or more
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distilling the solvent under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The concentrated solid was dissolved in dichloromethane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added with an ice water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layer was dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The concentrated solid was added with a mixed solution of ethyl acetate/hexane=1/1 (v/v)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid thus obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a mixed solution of ethyl acetate/hexane=1/1 (v/v)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtered solid was dried
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with warm wind in an oven (40° C.) for over 3 hours or more
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=CC2=C(C(=CC=C12)C)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 28 g | |
| YIELD: PERCENTYIELD | 55% | |
| YIELD: CALCULATEDPERCENTYIELD | 55.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
